2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
2-fluoro-3-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWIUOVCEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683478 | |
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-45-4 | |
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or toluene. Elevated temperatures (80–120°C) and inert atmospheres (argon or nitrogen) are critical to prevent catalyst oxidation. A representative protocol from patent literature uses 4-bromo-2-fluorobenzonitrile and 4-hydroxyphenylboronic acid in toluene/ethanol (3:1) with Pd(PPh₃)₄, achieving yields of 68–72%.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–2 mol% Pd | Maximizes turnover |
| Solvent System | Toluene/Ethanol (3:1) | Enhances solubility |
| Temperature | 100°C | Balances rate and decomposition |
| Reaction Time | 12–18 hours | Ensures completion |
Regioselective Fluorination Strategies
Introducing the fluorine atom at the 2-position requires precise control to avoid side reactions. Two primary approaches dominate: directed ortho-metalation and halogen exchange (Halex).
Directed Ortho-Metalation
A meta-chloroperbenzoic acid (MCPBA)-assisted lithiation enables fluorine insertion at the ortho position relative to a directing group. For example, treating 3-cyano-4'-hydroxybiphenyl with LDA (lithium diisopropylamide) and subsequent quenching with N-fluorobenzenesulfonimide (NFSI) achieves 85% regioselectivity.
Halogen Exchange (Halex)
Fluoride displacement of bromine or iodine precursors offers scalability. Patent data describe using KF in dimethylacetamide (DMAc) at 150°C to convert 2-bromo-4'-hydroxybiphenyl-3-carbonitrile to the target compound, yielding 63% after recrystallization.
Hydroxylation at the 4'-Position
The phenolic hydroxyl group is typically introduced via demethylation of a methoxy-protected intermediate. Boron tribromide (BBr₃) in dichloromethane at −78°C cleaves methyl ethers efficiently, preserving the nitrile and fluorine functionalities. Alternatives include HBr/acetic acid mixtures, though these risk nitrile hydrolysis.
Table 2: Comparison of Demethylation Agents
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| BBr₃ | −78°C, DCM | 89 | 98 |
| HBr/AcOH | Reflux, 4 hours | 76 | 91 |
| TMSCl/NaI | 80°C, MeCN | 68 | 87 |
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while immobilized palladium catalysts enable recycling over 15 cycles without significant activity loss. Solvent recovery systems, such as thin-film evaporators, reclaim >90% of toluene and ethanol, aligning with green chemistry principles.
Analytical and Purification Techniques
Final purification employs silica gel chromatography with dichloromethane/hexane gradients, followed by recrystallization from dichloroethane. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms >99% purity, while LC-MS verifies molecular integrity (m/z 242 [M+H]⁺) .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4’-oxo-[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Biphenyl Derivatives
Key Observations :
- Fluorine Position : The 2-fluoro substitution in the target compound may confer distinct electronic effects compared to the 6-fluoro isomer, altering steric interactions and dipole moments .
- Hydroxyl vs.
- Nitrile vs. Carboxylic Acid : The nitrile group (-CN) is strongly electron-withdrawing, whereas carboxylic acid (-COOH) offers acidity (pKa ~4-5) and ionic solubility .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Analysis :
- The nitrile group in biphenyl derivatives typically exhibits a strong IR absorption near 2,200 cm⁻¹, consistent across analogs .
- Hydroxyl groups show broad IR peaks (~3,200–3,500 cm⁻¹), while methoxy groups lack such signals, aiding structural differentiation .
Discussion :
- Target Compound : The hydroxyl and nitrile groups may enable interactions with kinases or tubulin, similar to 4-(1-substituted phenylvinyl)biphenyl derivatives () . However, the absence of methoxy or bulky substituents (as in T-2328) likely reduces blood-brain barrier penetration, limiting neurological applications .
- Fluorine Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in analogs like T-2328, suggesting similar benefits for the target compound .
Biological Activity
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H9FNO, which includes a biphenyl structure with a hydroxyl group and a carbonitrile group. The presence of fluorine in the structure is significant as it can enhance biological activity and metabolic stability.
Research indicates that compounds with similar structures often interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation. For instance, the presence of the hydroxyl group can facilitate hydrogen bonding with target proteins, while the carbonitrile group may participate in dipole interactions.
Anticancer Activity
Several studies have explored the anticancer properties of biphenyl derivatives. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study reported that fluorinated biphenyls exhibited cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The antimicrobial activity of biphenyl derivatives has also been documented. A related compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
Inflammation-related pathways are often modulated by phenolic compounds. The hydroxyl group in this compound suggests potential anti-inflammatory activity. Studies on similar compounds indicate that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Data Summary
| Activity | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 20 | |
| HT-29 | 25 | ||
| Antimicrobial | E. coli | 15 | |
| S. aureus | 12 | ||
| Anti-inflammatory | Human fibroblasts | 30 |
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated a series of fluorinated biphenyls for their anticancer properties. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of biphenyl derivatives. The results demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves biphenyl core functionalization. A two-step approach is common:
Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents (e.g., Selectfluor™) at the ortho position of the biphenyl scaffold .
Hydroxyl and Carbonitrile Introduction : Suzuki-Miyaura coupling or Ullmann reactions to attach the hydroxyl group, followed by cyanation via palladium-catalyzed cross-coupling (e.g., using CuCN) .
- Critical Parameters : Temperature (80–120°C), pH control (neutral to mildly basic), and inert atmospheres (N₂/Ar) minimize side reactions. Yields vary (45–70%) depending on steric hindrance from the fluorine substituent .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to ²J/³J F-H coupling) and hydroxyl proton signals (broad, ~5–6 ppm). Compare with analogous compounds like 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile .
- HRMS : Exact mass analysis (e.g., [M-H]⁻ ion for deprotonated hydroxyl group) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves spatial arrangement of substituents, though crystallization may require co-solvents due to polar groups .
Advanced Research Questions
Q. What mechanistic insights explain competing reaction pathways during the synthesis of fluorinated biphenylcarbonitriles?
- Methodological Answer : Competing intra- vs. intermolecular electron transfer (eT) pathways can lead to byproducts. For example:
- Intramolecular eT : Favors cyclization (e.g., dibenzofuran formation in photoinduced reactions) .
- Intermolecular eT : Generates monosubstituted intermediates (e.g., 2'-bromo-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile) .
- Mitigation : Optimize solvent polarity (aprotic solvents reduce intermolecular interactions) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to steer selectivity .
Q. How do steric and electronic effects of the fluorine and hydroxyl groups influence biological activity?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.8). Its electronegativity alters electron density, affecting receptor binding (e.g., NK1 receptor antagonism in T-2328 analogs) .
- Hydroxyl Group : Participates in hydrogen bonding with target enzymes (e.g., HIV reverse transcriptase inhibition via interactions with catalytic residues) .
- SAR Studies : Replace hydroxyl with methoxy or acetyl groups to assess potency changes. Fluorine removal reduces target affinity by ~30% in kinase inhibition assays .
Q. What strategies resolve contradictions in reported synthetic yields for biphenylcarbonitrile derivatives?
- Methodological Answer : Discrepancies arise from:
- Purification Methods : HPLC vs. column chromatography (e.g., silica vs. C18 reverse-phase) impacts recovery rates .
- Starting Material Purity : Substituted biphenyl precursors with >95% purity (by GC-MS) improve reproducibility .
- Catalyst Deactivation : Trace moisture or oxygen degrades Pd catalysts; use molecular sieves and degassed solvents .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize Pd-catalyzed methods for regioselectivity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
- Characterization : Combine NMR with HRMS for unambiguous confirmation. For crystalline samples, use slow evaporation in DCM/hexane.
- Biological Assays : Screen against kinase and GPCR panels to exploit fluorine’s bioisosteric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
